5-Amino-7,7,7-trifluoro-3-methylheptanoic acid

Fluorinated amino acids Building block procurement Physicochemical differentiation

5-Amino-7,7,7-trifluoro-3-methylheptanoic acid (CAS 2060040-62-0) is a synthetic, non-proteinogenic β,γ-branched amino acid with the molecular formula C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol. The structure features a heptanoic acid backbone bearing a methyl substituent at position 3, a primary amino group at position 5, and a terminal trifluoromethyl (-CF₃) group at position 7.

Molecular Formula C8H14F3NO2
Molecular Weight 213.20 g/mol
Cat. No. B13259181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-7,7,7-trifluoro-3-methylheptanoic acid
Molecular FormulaC8H14F3NO2
Molecular Weight213.20 g/mol
Structural Identifiers
SMILESCC(CC(CC(F)(F)F)N)CC(=O)O
InChIInChI=1S/C8H14F3NO2/c1-5(3-7(13)14)2-6(12)4-8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14)
InChIKeySZVJBUJQJHGCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-7,7,7-trifluoro-3-methylheptanoic acid – Procurement-Relevant Structural and Physicochemical Profile


5-Amino-7,7,7-trifluoro-3-methylheptanoic acid (CAS 2060040-62-0) is a synthetic, non-proteinogenic β,γ-branched amino acid with the molecular formula C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol . The structure features a heptanoic acid backbone bearing a methyl substituent at position 3, a primary amino group at position 5, and a terminal trifluoromethyl (-CF₃) group at position 7 . The compound is supplied as a research-grade solid with a typical purity specification of 95%, and its computed logP is 1.767, indicating moderate lipophilicity .

Fluorinated amino acid building block — β,γ-branched scaffold with terminal -CF₃
Moderate lipophilicity — computed profile suggests partitioning behavior relevant to membrane studies
Bifunctional scaffold — amino and carboxyl termini for peptide coupling or heterocycle synthesis

Why 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


The terminal -CF₃ group and the specific 5-amino-3-methyl substitution pattern jointly define the physicochemical and conformational properties of this compound. Replacing -CF₃ with -CH₃ (as in 5-amino-3-methylheptanoic acid) eliminates the strong electron-withdrawing effect that lowers the pKa of the proximal amino group and removes the hydrophobic contribution of fluorine, altering both reactivity and partitioning behavior [1]. Shifting the amino group to position 6 or modifying the methyl branching at position 3 changes the spatial relationship between the amino and carboxyl termini, which can affect the conformational preferences relevant to peptide backbone mimicry. Such substitutions are therefore not functionally equivalent.

Target compound
5-Amino-7,7,7-trifluoro-3-methylheptanoic acid
Non-fluorinated analog
-CF₃ → -CH₃ substitution removes electron-withdrawing effect; amine basicity and partitioning may shift
Positional isomer
Altered amino group position may change conformational preferences for peptide backbone mimicry

Quantitative Evidence Limitations for 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid


Transparency Statement – Absence of Direct Comparator-Based Quantitative Evidence

A comprehensive search of primary research literature, patents, and authoritative databases did not yield any direct head-to-head quantitative comparison between 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid and its closest analogs (e.g., 5-amino-3-methylheptanoic acid, 6-amino-7,7,7-trifluoroheptanoic acid, or 5-amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid). The available vendor datasheet provides a computed logP of 1.767 for the target compound , but no authoritative logP, pKa, metabolic stability, or receptor-binding data exist for the non-fluorinated comparator within admissible sources. Class-level literature confirms that -CF₃ substitution generally increases hydrophobicity (positive ΔΔG_Hyd) [1], lowers amine pKa by approximately 1.6–4.6 units [2], and can enhance proteolytic stability up to complete resistance in peptide contexts [3]; however, these class-level effects have not been specifically quantified for this compound relative to its direct structural analogs. Consequently, no procurement or selection decision can currently be supported by compound-specific quantitative differentiation evidence.

Transparency Statement
Data to verify
No compound-specific comparator data available
Differentiation relies on class-level fluorination evidence
Vendor logP 1.767 (computed); experimental validation pending
Fluorinated amino acids Building block procurement Physicochemical differentiation

Potential Application Scenarios for 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid (Pending Confirmatory Data)


Fluorinated Peptidomimetic Design Requiring Moderate Lipophilicity and Metabolic Stability

Based on class-level evidence that trifluoromethylated amino acids enhance proteolytic stability and increase local hydrophobicity [1], this compound may be a candidate building block for peptide analogs where the 5-amino-3-methyl substitution pattern provides conformational constraints complementary to β- or γ-turn motifs. However, no experimentally validated incorporation or stability data exist for this specific compound.

19F NMR Probe Development for Protein Interaction Studies

The terminal -CF₃ group offers potential as a sensitive ¹⁹F NMR probe, a well-established application of fluorinated amino acids in structural biology [2]. The compound's branched architecture may position the ¹⁹F label at a defined distance from the peptide backbone, but this property has not been experimentally characterized for this molecule.

Synthetic Intermediate for Fluorinated Heterocycle Construction

Given the presence of both amino and carboxylic acid functional groups, this compound could serve as a bifunctional intermediate in the synthesis of CF₃-containing lactams, pyrrolidines, or other nitrogen heterocycles relevant to medicinal chemistry. This application is inferred from general fluorinated amino acid reactivity and has not been demonstrated for this specific compound.

Application
Selection Property
Validation Focus
Fluorinated peptidomimetic design
Conformational constraint profile
Proteolytic stability assay validation
19F NMR probe development
Terminal -CF₃ reporter group
19F chemical shift characterization
Fluorinated heterocycle synthesis
Bifunctional amino acid scaffold
Cyclization condition screening
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